Nicotinamide-N-15N
Overview
Description
Nicotinamide-N-15N is a stable isotope-labeled form of nicotinamide, which is an amide form of vitamin B3. This compound is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. The nitrogen-15 isotope labeling allows for enhanced detection and analysis in various nuclear magnetic resonance (NMR) and mass spectrometry applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nicotinamide-N-15N typically involves the Zincke reaction methodology. This method allows for straightforward and scalable synthesis with excellent isotopic purity (98%) and good yield (55%).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of parahydrogen gas in the NMR hyperpolarization process significantly increases detection sensitivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Nicotinamide-N-15N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific fields.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid, while reduction can produce various reduced forms of nicotinamide .
Scientific Research Applications
Nicotinamide-N-15N has a wide range of scientific research applications:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in understanding metabolic pathways and enzyme mechanisms.
Medicine: Utilized in the development of diagnostic imaging techniques and therapeutic agents.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial processes
Mechanism of Action
Nicotinamide-N-15N exerts its effects through specific biochemical mechanisms. It plays a pivotal role in the synthesis of nicotinamide adenine dinucleotide (NAD+), which is essential for redox reactions and energy production in cells. The compound influences DNA repair, cellular stress responses, and various metabolic pathways .
Comparison with Similar Compounds
Nicotinic Acid-N-15N: Another nitrogen-15 labeled compound used in similar applications.
Pyridine-N-15N: Used in NMR spectroscopy and other analytical techniques.
Uniqueness: Nicotinamide-N-15N is unique due to its specific labeling with nitrogen-15, which enhances its detection and analysis capabilities in NMR and mass spectrometry. Its role in NAD+ synthesis and involvement in various biochemical processes also distinguishes it from other similar compounds .
Properties
IUPAC Name |
pyridine-3-(15N)carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPAKSUCGFBDDF-CDYZYAPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584391 | |
Record name | Pyridine-3-(~15~N)carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113950-01-9 | |
Record name | Pyridine-3-(~15~N)carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 113950-01-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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